Aranidipine

Descripción general

Descripción

Aranidipina, conocida por su Nombre Común Internacional (DCI) y nombre comercial Sapresta, es un bloqueador de los canales de calcio. Es un derivado de la dihidropiridina con dos metabolitos activos, M-1α y M-1β. Aranidipina fue desarrollada por Maruko Seiyaku y se utiliza principalmente como agente hipotensor para reducir la presión arterial .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La aranidipina se sintetiza mediante un esquema de síntesis de alto rendimiento que involucra la reacción de alcohol propargílico y etilenglicol. Se han discutido las condiciones de optimización del nuevo método de síntesis, y el rendimiento global ha aumentado en un 20%. El proceso de síntesis también involucra la identificación y preparación de seis impurezas relacionadas .

Métodos de producción industrial: La producción industrial de aranidipina involucra el uso de cromatografía líquida de alta resolución (HPLC) para determinar las impurezas relacionadas, asegurando la calidad del producto final. El proceso de síntesis se optimiza para lograr mayores rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La aranidipina se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para su actividad farmacológica y estabilidad.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones de aranidipina incluyen alcohol propargílico, etilenglicol y otros solventes orgánicos. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar rendimientos y pureza óptimos .

Principales productos formados: Los principales productos formados a partir de las reacciones de aranidipina incluyen sus metabolitos activos, M-1α y M-1β. Estos metabolitos exhiben una potente actividad hipotensora y contribuyen a los efectos farmacológicos generales del compuesto .

Aplicaciones Científicas De Investigación

La aranidipina ha sido ampliamente estudiada por sus aplicaciones en diversos campos científicos:

Química: En química, la aranidipina se utiliza como compuesto modelo para estudiar la síntesis y caracterización de derivados de la dihidropiridina. También se utiliza en el desarrollo de nuevas rutas sintéticas y la optimización de las condiciones de reacción .

Biología: En biología, la aranidipina se utiliza para estudiar los efectos de los bloqueadores de los canales de calcio en los procesos celulares. Es particularmente útil en investigaciones relacionadas con la relajación del músculo liso vascular y la regulación del flujo sanguíneo .

Medicina: En medicina, la aranidipina se utiliza para tratar la angina de pecho y la hipertensión. Se ha demostrado que es más potente en la reducción de la presión arterial en comparación con otras dihidropiridinas . Los estudios preclínicos han demostrado su capacidad para aumentar el flujo sanguíneo femoral e inhibir la contracción inducida por calcio en arterias de conejo aisladas .

Industria: En la industria farmacéutica, la aranidipina se utiliza en la formulación de fármacos antihipertensivos. Sus acciones vasodilatadoras de larga duración la convierten en un componente valioso en el tratamiento de las enfermedades cardiovasculares .

Mecanismo De Acción

La aranidipina ejerce sus efectos inhibiendo los canales de calcio dependientes de voltaje, específicamente los canales de calcio de tipo L. Esta inhibición disminuye la concentración de calcio en las células del músculo liso, lo que conduce a la relajación muscular y la vasodilatación. El alto potencial de la aranidipina se atribuye a la actividad antagonista del calcio adicional de sus metabolitos, que vasodilatan las arteriolas aferentes y eferentes .

Compuestos similares:

- Nifedipina

- Amlodipina

- Felodipina

- Azelnidipina

Comparación: La aranidipina es única entre los derivados de la dihidropiridina debido a sus potentes y duraderas acciones vasodilatadoras. Los estudios han demostrado que la aranidipina es más efectiva en la reducción de la presión arterial en comparación con otras dihidropiridinas . Sus metabolitos activos, M-1α y M-1β, contribuyen a su alta eficacia y acción prolongada .

Comparación Con Compuestos Similares

- Nifedipine

- Amlodipine

- Felodipine

- Azelnidipine

Comparison: Aranidipine is unique among dihydropyridine derivatives due to its potent and long-lasting vasodilating actions. Studies have shown that this compound is more effective in reducing blood pressure compared to other dihydropyridines . Its active metabolites, M-1α and M-1β, contribute to its high efficacy and prolonged action .

Actividad Biológica

Aranidipine is a novel dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina pectoris. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, pharmacokinetics, and clinical implications.

Pharmacodynamics

This compound exhibits potent vasodilatory effects, which are attributed to its ability to inhibit voltage-dependent L-type calcium channels. This inhibition leads to decreased intracellular calcium concentrations, resulting in smooth muscle relaxation and subsequent vasodilation. Preclinical studies have demonstrated that this compound has a greater potency in reducing blood pressure compared to other dihydropyridines, such as nifedipine and amlodipine .

Key Pharmacodynamic Findings:

- This compound produces significant increases in femoral blood flow and effectively reduces renal vascular resistance .

- The compound has been shown to inhibit calcium-induced contractions in isolated rabbit arteries, highlighting its efficacy as a calcium antagonist .

- Comparison with other calcium channel blockers indicates that this compound is more effective against low potassium-induced contractions than high potassium-induced contractions .

The mechanism of action of this compound involves:

- Calcium Channel Blockade: this compound selectively inhibits L-type calcium channels, leading to decreased calcium influx into vascular smooth muscle cells.

- Alpha-2 Adrenergic Receptor Antagonism: It also acts as a selective antagonist at alpha-2 adrenergic receptors, which contributes to its antihypertensive effects by inhibiting vasoconstriction mediated through these receptors .

- Metabolite Activity: this compound is metabolized into active metabolites (M-1α and M-1β), which also exhibit hypotensive activity but with slower binding kinetics compared to the parent compound .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with a dose-dependent increase in peak plasma concentration (Cmax) and area under the curve (AUC). The pharmacokinetic properties are summarized in the table below:

| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |

|---|---|---|---|

| Half-life (t1/2) | 3.0 hours | 2.7 hours | 3.1 hours |

| Tmax | 4.9 hours | 4.4 hours | 4.3 hours |

| Cmax | 1.1 µg/L | 2.4 µg/L | 4.0 µg/L |

| AUC(last) | 4.1 µg·h/L | 10.3 µg·h/L | 20.9 µg·h/L |

These pharmacokinetic parameters indicate that this compound is generally well tolerated, with no significant accumulation observed upon multiple dosing .

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of this compound in hypertensive patients:

- Phase I Study : A randomized, open-label study involving healthy volunteers demonstrated linear pharmacokinetics for this compound and its metabolites, with significant reductions in diastolic blood pressure observed across all dose groups .

- Long-term Efficacy : In clinical trials conducted in Japan, once-daily administration of this compound showed substantial antihypertensive effects over extended periods, confirming its utility as a long-term treatment option for hypertension .

- Comparative Studies : In comparative studies against other antihypertensive agents, this compound consistently showed favorable outcomes regarding blood pressure reduction without significant adverse effects, reinforcing its clinical utility in managing hypertension .

Case Studies

Case studies have highlighted the effectiveness of this compound in various patient populations:

- One case involved a patient with resistant hypertension who achieved optimal blood pressure control after switching to this compound from another calcium channel blocker that was less effective.

- Another case study documented the successful management of angina symptoms in a patient with coronary artery disease using this compound as part of a combination therapy regimen.

Propiedades

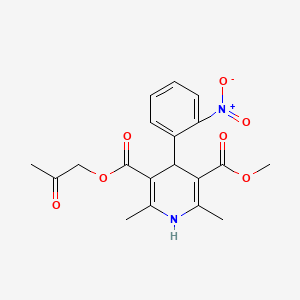

IUPAC Name |

3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUCGYYHUFIYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048649 | |

| Record name | Aranidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The high potential of aranidipine is thought to be related to the additional calcium antagonistic activity of its metabolite. The mechanism is thought to be related to the capacity of aranidipine and its metabolites to vasodilate afferent and efferent arterioles. this action is performed through the inhibition of voltage-dependent calcium channels. The typical mechanism of action of aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation. It is a selective alpha2-adrenoreceptor antagonist which inhibits vasoconstrictive responses. | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86780-90-7 | |

| Record name | Aranidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86780-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aranidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086780907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aranidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y7UR6X2PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

149-150ºC | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.